3-{3-amino-4-nitroanilino}-1-propanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22g/mol |
IUPAC Name |
3-(3-amino-4-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H13N3O3/c10-8-6-7(11-4-1-5-13)2-3-9(8)12(14)15/h2-3,6,11,13H,1,4-5,10H2 |
InChI Key |
IHRGQNOJNOIMOB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NCCCO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1NCCCO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 3-{3-amino-4-nitroanilino}-1-propanol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will show characteristic splitting patterns for the substituted benzene (B151609) ring, while the aliphatic region will display signals for the propanol (B110389) chain protons. The presence of exchangeable protons (from the amine and hydroxyl groups) can also be confirmed, often appearing as broad singlets.
The anticipated chemical shifts (δ) are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, causing deshielding (a downfield shift) of nearby protons, whereas the amino group (-NH₂) and the anilino nitrogen are electron-donating, causing relative shielding (an upfield shift).
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-6 (Aromatic) | 7.95 | d | 1H |
| H-5 (Aromatic) | 7.10 | d | 1H |
| H-2 (Aromatic) | 6.85 | dd | 1H |
| -NH₂ (Amino) | 6.50 | s (broad) | 2H |
| -NH (Anilino) | 5.80 | t (broad) | 1H |
| -OH (Hydroxyl) | 4.50 | t (broad) | 1H |
| H-1' (CH₂-N) | 3.40 | q | 2H |
| H-3' (CH₂-O) | 3.60 | t | 2H |
d: doublet, dd: doublet of doublets, t: triplet, q: quartet, quint: quintet, s: singlet
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (like oxygen and nitrogen) and those in aromatic systems appearing at lower fields.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (C-NO₂) | 148.0 |
| C-3 (C-NH₂) | 135.5 |
| C-1 (C-NH) | 150.0 |
| C-6 | 128.0 |
| C-2 | 115.0 |
| C-5 | 118.0 |
| C-1' (CH₂-N) | 43.0 |
| C-3' (CH₂-O) | 58.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For instance, a cross-peak between the signals at δ 3.40 ppm and δ 1.80 ppm would confirm the connectivity between the H-1' and H-2' protons of the propanol chain. Similarly, coupling between H-2' and H-3' would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the carbon signal at δ 58.5 ppm would show a correlation to the proton signal at δ 3.60 ppm, confirming the C-3'/H-3' assignment.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides a precise molecular weight and, through fragmentation analysis, offers valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
HRMS is utilized to determine the elemental composition of the molecule with high accuracy. By measuring the exact mass of the molecular ion, it is possible to confirm the molecular formula, C₉H₁₂N₄O₃. This method distinguishes the target compound from other molecules that might have the same nominal mass but a different elemental composition.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₃N₄O₃⁺ | 225.0982 | (Predicted to be within 5 ppm) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The analysis of these fragments helps to confirm the connectivity of the different functional groups.
A plausible fragmentation pathway for this compound would involve initial cleavages at the most labile bonds. Key predicted fragmentation patterns include:
Loss of water (H₂O) from the propanol side chain.
Cleavage of the C-N bond linking the side chain to the aniline (B41778) ring.
Loss of the nitro (-NO₂) group.
Table 4: Predicted Key MS/MS Fragment Ions for this compound ([M+H]⁺)
| Fragment m/z | Proposed Identity/Loss |
|---|---|
| 207.0876 | [M+H - H₂O]⁺ |
| 179.0927 | [M+H - H₂O - C₂H₄]⁺ |
| 167.0927 | [M+H - C₃H₆O]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For This compound , these techniques would be crucial for confirming its structure.
Expected IR and Raman Data:
A hypothetical IR and Raman analysis would focus on identifying the characteristic vibrational frequencies for the key functional groups within the molecule. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary and secondary amine groups would appear in the 3300-3500 cm⁻¹ region. The nitro group (-NO₂) would exhibit strong, characteristic symmetric and asymmetric stretching bands around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ region.
A data table for these expected vibrations would be structured as follows:
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (amine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1400-1600 |
| NO₂ (nitro) | Asymmetric Stretching | ~1530 |
| NO₂ (nitro) | Symmetric Stretching | ~1350 |
| C-N | Stretching | 1250-1350 |
| C-O | Stretching | 1050-1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The This compound molecule contains a significant chromophore in the nitroaniline moiety.
Expected UV-Vis Data:
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitroaniline (B120555) system. The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, in conjugation with the benzene ring, would give rise to intense absorption bands. Typically, nitroanilines exhibit a strong absorption band in the UV-A or visible region due to a π → π* transition, which is responsible for their color. The exact position of the maximum absorbance (λmax) would be influenced by the solvent polarity. For instance, a shift to longer wavelengths (bathochromic or red shift) might be observed in more polar solvents.
A hypothetical data table for its UV-Vis characteristics would look like this:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Ethanol (B145695) | Data not available | Data not available | π → π |
| Dichloromethane | Data not available | Data not available | π → π |
| Water | Data not available | Data not available | π → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of This compound could be grown, this technique would provide unambiguous proof of its structure.
Expected Crystallographic Data:
A summary of potential crystallographic data would be presented as follows:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating it from reaction byproducts or other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for the analysis of non-volatile, thermally sensitive organic compounds like the one . A reverse-phase HPLC method would likely be suitable for This compound .
Expected HPLC Method Parameters:
A typical method would involve a C18 column and a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector set to the λmax determined by UV-Vis spectroscopy. The retention time would be a characteristic parameter for the compound under specific chromatographic conditions.
A hypothetical HPLC method table would be:
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | Data not available |
| Column Temperature | Data not available |
| Detection Wavelength | Data not available (based on λmax) |
| Retention Time | Data not available |
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally more suitable for a compound of this nature due to its polarity and likely lower volatility, GC-MS could potentially be used, possibly after derivatization of the polar -OH and -NH groups to increase volatility.
Expected GC-MS Data:
If analyzed by GC-MS, the compound would exhibit a specific retention time on the GC column. The mass spectrometer would provide a mass spectrum, showing the molecular ion peak (if stable enough to be observed) corresponding to its molecular weight. The fragmentation pattern would be a unique fingerprint, showing characteristic fragments resulting from the cleavage of the molecule. This pattern would be instrumental in confirming the compound's structure.
A summary of expected GC-MS data would include:
| Parameter | Value |
| GC Column | e.g., DB-5ms, HP-5ms |
| Oven Program | Data not available |
| Retention Time | Data not available |
| Molecular Ion (M⁺) m/z | Data not available |
| Key Fragment Ions (m/z) | Data not available |
Mechanistic Investigations of Chemical Transformations Involving 3 3 Amino 4 Nitroanilino 1 Propanol
Reactivity of the Nitro Aromatic Moiety: Reduction and Substitution Reactions
The nitro group attached to the aromatic ring is a strong electron-withdrawing group, significantly influencing the reactivity of the phenyl ring. This group typically directs incoming electrophiles to the meta position, although the presence of the amino and anilino groups would likely complicate this reactivity.
The most anticipated reaction of the nitro moiety is its reduction to an amino group. This transformation can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with reagents such as tin(II) chloride (SnCl2) in acidic media or sodium dithionite (B78146) (Na2S2O4). The resulting diamino compound would be a key intermediate for further synthetic elaborations.
Nucleophilic aromatic substitution (SNAr) of the nitro group is also a theoretical possibility, though it generally requires harsh reaction conditions or the presence of other activating groups. Given the electronic nature of the other substituents, this pathway is less probable compared to reduction.
Reactivity of the Primary and Secondary Amine Functions: Nucleophilic Additions and Condensations
The presence of both a primary and a secondary amine offers multiple sites for nucleophilic attack. These amine groups are expected to readily react with electrophiles. For instance, acylation with acid chlorides or anhydrides would lead to the formation of amides. libretexts.org Alkylation with alkyl halides is also a feasible transformation, though it can be challenging to control the degree of alkylation, potentially leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu
Condensation reactions with aldehydes and ketones are also expected. The primary amine can form imines, while the secondary amine could potentially form enamines or participate in other condensation pathways. The relative reactivity of the primary versus the secondary amine would depend on steric and electronic factors.
Reactivity of the Primary Hydroxyl Group: Esterification, Etherification, and Oxidation Pathways
The primary hydroxyl group at the terminus of the propanol (B110389) chain provides another reactive handle. It can undergo esterification with carboxylic acids or their derivatives to form esters. Etherification, for instance, through the Williamson ether synthesis, would yield ethers.
Oxidation of the primary alcohol could lead to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the corresponding carboxylic acid.
Intramolecular Cyclization and Rearrangement Processes
The spatial arrangement of the different functional groups in 3-{3-amino-4-nitroanilino}-1-propanol creates the potential for intramolecular reactions. For example, under certain conditions, the hydroxyl group could potentially displace the nitro group or another substituent on the aromatic ring via an intramolecular nucleophilic substitution to form a cyclic ether.
Another possibility is an intramolecular condensation between the primary amine and a derivative of the hydroxyl group (e.g., an aldehyde formed by oxidation), which could lead to the formation of a heterocyclic ring system. However, without experimental evidence, the feasibility and outcomes of such cyclizations are purely conjectural.
Kinetic and Thermodynamic Studies of Key Reactions
To date, no kinetic or thermodynamic studies have been published specifically for reactions involving this compound. Such studies would be invaluable for understanding the reaction mechanisms and for optimizing reaction conditions. For instance, kinetic analysis of the reduction of the nitro group or the acylation of the amine functions would provide quantitative data on reaction rates and activation energies. Thermodynamic studies would offer insights into the equilibrium positions of various potential reactions.
Solvent Effects on Reaction Mechanisms and Rates
The choice of solvent can significantly influence the rate and mechanism of chemical reactions. weebly.com For reactions involving a polar molecule like this compound, polar protic solvents (e.g., alcohols, water) could stabilize charged intermediates and transition states through hydrogen bonding, while polar aprotic solvents (e.g., DMSO, DMF) could favor different reaction pathways. For example, the rate of nucleophilic aromatic substitution reactions is often dramatically affected by the solvent. A systematic study of solvent effects would be crucial for controlling the outcome of chemical transformations involving this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., DFT methods)
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the electronic structure and optimizing the geometry of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule, as well as its electronic properties. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Nitroaniline Derivative (para-nitroaniline) Calculated using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (amino) | 1.38 | ||
| C-N (nitro) | 1.48 | ||
| N-O (nitro) | 1.23 | ||
| C-C (ring) | 1.39 - 1.41 | ||
| C-N-C (aniline) | 120 | ||
| O-N-O (nitro) | 124 | ||
| C-C-N-O (nitro twist) | ~0-10 |
Note: This table presents typical values for para-nitroaniline and is intended for illustrative purposes. The actual values for 3-{3-amino-4-nitroanilino}-1-propanol would vary based on the specific substitution pattern and intramolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic excitation. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted aniline (B41778) ring, while the LUMO is likely centered on the electron-deficient nitro group. This spatial separation of the frontier orbitals is characteristic of a "push-pull" system, leading to a smaller HOMO-LUMO gap and facilitating intramolecular charge transfer (ICT) upon electronic excitation. byjus.com
Table 2: Representative FMO Energies and HOMO-LUMO Gap for a Nitroaniline Derivative (para-nitroaniline)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 4.35 |
Note: This data for para-nitroaniline is illustrative. The exact energies for this compound would be influenced by the specific arrangement of substituents. byjus.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and charge delocalization. biorxiv.org By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a quantitative picture of bonding and electron delocalization.
Table 3: Representative NBO Analysis Data for Intramolecular Interactions in a Substituted Nitroaniline
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(amino) | π* C-C (ring) | ~20-40 |
| π C-C (ring) | π* C-N (nitro) | ~15-30 |
| LP(1) O(nitro) | σ* N-H (amino) | ~2-5 (for H-bonding) |
Note: These are representative values for illustrative purposes. LP denotes a lone pair.
Solvation Effects and Solvatochromism Modeling (e.g., Polarizable Continuum Model, PCM)
The properties of a molecule can be significantly influenced by its solvent environment. Solvatochromism, the change in a substance's color with solvent polarity, is a direct consequence of these interactions. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent by representing it as a continuous dielectric medium. nih.govchemistrysteps.com
For a polar molecule like this compound, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This would lead to a red shift (bathochromic shift) in its UV-visible absorption spectrum. PCM calculations can predict these solvatochromic shifts by calculating the electronic transition energies in different solvent environments. nih.govnih.gov
Table 4: Representative Calculated Solvatochromic Shifts for a Nitroaniline Derivative
| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) | Solvatochromic Shift (nm) |
| Gas Phase | 1 | 320 | - |
| Cyclohexane | 2.02 | 325 | +5 |
| Dioxane | 2.21 | 335 | +15 |
| Ethanol (B145695) | 24.55 | 360 | +40 |
| Water | 78.39 | 375 | +55 |
Note: The values are illustrative and based on trends observed for similar chromophores like para-nitroaniline. nih.gov
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and locating transition states. For this compound, several types of reactions can be envisioned, and their mechanisms can be studied theoretically.
One important class of reactions for anilines is electrophilic aromatic substitution. byjus.com The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in this molecule, the positions ortho and para to the secondary amino group are already substituted. Reactions at the primary amino group or the nitro group are also possible. For instance, the reduction of the nitro group to an amino group is a common transformation that can be modeled computationally to understand the stepwise mechanism. acs.org
The Doebner-Miller reaction, which involves the reaction of anilines with α,β-unsaturated aldehydes to form quinolines, could also be a potential, albeit more complex, reaction pathway to explore computationally. researchgate.net Theoretical calculations can map out the potential energy surface of such reactions, identifying the most favorable pathways and the structures of the transition states connecting reactants, intermediates, and products.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into how a molecule like this compound behaves in a condensed phase, such as in solution or in a crystal.
MD simulations can reveal the preferred conformations of the flexible propanol (B110389) side chain and how its orientation is influenced by intramolecular hydrogen bonding and packing forces. Furthermore, simulations of multiple molecules can shed light on intermolecular hydrogen bonding patterns and π-π stacking interactions between the aromatic rings, which are crucial for understanding the solid-state structure and properties of the material. nih.gov For example, simulations can show how the amino and nitro groups of one molecule interact with those of neighboring molecules, influencing the crystal packing and ultimately the material's properties. nih.gov
Derivatization and Structural Modification of 3 3 Amino 4 Nitroanilino 1 Propanol
Synthesis of Novel Derivatives through Targeted Functionalization
The strategic functionalization of 3-{3-amino-4-nitroanilino}-1-propanol allows for the synthesis of a diverse library of derivatives. The selective modification of each functional group can be achieved by carefully choosing appropriate reagents and reaction conditions.
The aromatic nitro group is a key site for derivatization, primarily through reduction to an amino group, which can then undergo a wide range of subsequent reactions.
The reduction of the nitro group in aromatic compounds is a well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Commonly Used Reduction Methods:
| Reagent/Catalyst | Conditions | Product | Selectivity |
| H₂, Pd/C | Mild temperature and pressure | Amine | High, may also reduce other susceptible groups |
| Raney Nickel | Mild temperature and pressure | Amine | Effective, can be used when dehalogenation is a concern |
| Fe, Sn, or Zn | Acidic medium (e.g., HCl) | Amine | Good for selective reduction in the presence of other reducible groups |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aqueous or alcoholic solution | Amine | Mild and selective |
| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | Amine | Mild and selective |
For this compound, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel would be an efficient method to produce 3-{3,4-diaminoanilino}-1-propanol. This resulting ortho-diamino derivative is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines, through condensation reactions with appropriate electrophiles.
The presence of both a primary amino group and a secondary anilino group allows for differential functionalization. The reactivity of these groups can be modulated by factors such as steric hindrance and electronic effects.
Acylation: The amino and anilino groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of amide derivatives. By controlling the stoichiometry of the acylating agent, it may be possible to achieve selective acylation of the more nucleophilic primary amino group over the anilino nitrogen.
Alkylation: N-alkylation of the amino and anilino groups can be achieved using alkyl halides. Similar to acylation, selective alkylation might be possible under controlled conditions. Reductive amination is another powerful method for introducing alkyl groups.
The primary hydroxyl group offers another site for derivatization, allowing for the introduction of various functional moieties.
Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.
Etherification: The formation of an ether linkage can be accomplished through Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide.
Formation of Macrocyclic and Supramolecular Assemblies
The trifunctional nature of this compound makes it an attractive building block for the construction of macrocyclic and supramolecular structures. By reacting the molecule with complementary bifunctional or polyfunctional linkers, it is possible to generate macrocycles with defined shapes and sizes. For instance, condensation of the diamino derivative (obtained from the reduction of the nitro group) with dicarboxylic acids or dialdehydes could lead to the formation of macrocyclic amides or imines, respectively. These macrocycles can exhibit interesting host-guest chemistry and have potential applications in sensing and catalysis.
Preparation of Polymer Precursors and Monomers
Derivatives of this compound can be designed as monomers for the synthesis of novel polymers. For example, introduction of a polymerizable group, such as a vinyl, acrylate, or methacrylate moiety, onto the hydroxyl or amino groups would yield a functional monomer. Subsequent polymerization of this monomer, either alone or with other co-monomers, could lead to polymers with unique properties conferred by the 3-amino-4-nitroanilino side chains. These polymers could find applications in areas such as high-performance materials, optoelectronics, or as functional coatings.
Stereochemical Investigations and Chiral Derivatives
While this compound itself is achiral, the introduction of a chiral center can be achieved through various synthetic strategies. For instance, if a chiral center is introduced at the propanol (B110389) backbone, it would lead to enantiomeric forms of the derivatives.
The synthesis of chiral amino alcohols is an area of significant research interest. Asymmetric synthesis methods can be employed to prepare enantiomerically pure or enriched derivatives. For example, the stereoselective reduction of a corresponding ketone precursor could yield a chiral alcohol.
The resolution of racemic mixtures is another approach to obtain pure enantiomers. Chiral chromatography, using a chiral stationary phase, is a powerful technique for separating enantiomers. Derivatization with a chiral resolving agent to form diastereomers, followed by separation and subsequent removal of the chiral auxiliary, is a classical method for resolution.
The absolute configuration of chiral derivatives can be determined using techniques such as X-ray crystallography or by spectroscopic methods in combination with chiral derivatizing agents.
Exploration of Chemical and Material Science Applications
Utility as a Versatile Chemical Intermediate in Complex Organic Synthesis
The compound 3-{3-amino-4-nitroanilino}-1-propanol is a highly functionalized molecule, making it a valuable intermediate in multi-step organic synthesis. The presence of multiple distinct reactive sites allows for selective chemical transformations, enabling the construction of complex molecular architectures.
The primary alcohol (-OH) and the primary aliphatic amine (-NH2) on the propanol (B110389) side chain, along with the primary aromatic amine on the aniline (B41778) ring, are all nucleophilic centers that can participate in a variety of reactions. These include, but are not limited to, acylation, alkylation, and condensation reactions. For instance, the primary amine is generally more nucleophilic than the secondary amine and the alcohol, allowing for selective reactions under controlled conditions.
Furthermore, the nitro group (-NO2) is a strong electron-withdrawing group that can be readily reduced to an amino group, providing another pathway for functionalization. This transformation is crucial in many synthetic routes, particularly in the preparation of pharmaceuticals and other biologically active molecules. The nitro group also activates the aromatic ring towards nucleophilic aromatic substitution.
The synthesis of various complex molecules can be envisaged starting from this compound. For example, it can serve as a precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, by intramolecular cyclization reactions involving the ortho-amino and nitro groups.
A key aspect of its versatility lies in the differential reactivity of its functional groups, which can be exploited to build up molecular complexity in a stepwise manner. For instance, the more reactive primary aliphatic amine could be protected, allowing for selective modification of the aromatic amine or the hydroxyl group, followed by deprotection and further reaction at the initial site. Nitroanilines are important intermediates in the synthesis of various organic compounds, including dyes and pharmaceuticals. magritek.com
Potential in Dye and Pigment Chemistry due to Nitro-Aromatic Chromophore
The structure of this compound incorporates a nitro-aromatic system, which is a well-known chromophore. The presence of the nitro group in conjunction with the amino groups (both primary and secondary) creates a strong "push-pull" electronic system, where the amino groups act as electron-donating groups and the nitro group as a strong electron-withdrawing group. This electronic arrangement is characteristic of many organic dyes and pigments, leading to intense absorption of light in the visible region of the electromagnetic spectrum.
The primary aromatic amine group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. unb.caatbuftejoste.com.ngijirset.comwpmucdn.com The resulting azo compounds would have extended conjugation, and their color could be tuned by the choice of the coupling partner. The propanolamine (B44665) side chain could also be used to modify the solubility and binding properties of the resulting dyes, for example, by introducing long alkyl chains or other functional groups.
The general synthetic route to azo dyes from 4-nitroaniline (B120555) involves diazotization followed by a coupling reaction. researchgate.net A similar approach could be applied to this compound.
Table 1: Hypothetical Absorption Maxima (λmax) of Azo Dyes Derived from this compound
| Coupling Component | Predicted λmax (nm) | Predicted Color |
| Phenol | 480 | Orange-Yellow |
| N,N-Dimethylaniline | 520 | Red |
| 2-Naphthol | 550 | Red-Violet |
| H-Acid | 610 | Blue |
The nitro group itself is a key component in many disperse dyes used for coloring synthetic fibers like polyester. The presence of the hydroxyl and amino groups in this compound could enhance the affinity of the dye for the fiber surface through hydrogen bonding.
Application as a Ligand in Coordination Chemistry and Catalysis
Amino alcohols are excellent ligands for a variety of metal ions, as they can coordinate through both the nitrogen and oxygen atoms, forming stable chelate rings. alfa-chemistry.comrsc.org The compound this compound possesses multiple potential coordination sites: the two nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group. This multi-dentate character makes it a versatile ligand for the synthesis of coordination complexes with transition metals. acs.orgscbt.com
The coordination geometry and the properties of the resulting metal complexes would depend on the metal ion, the reaction conditions, and the stoichiometry. The ligand could act as a bidentate N,O-donor using the aliphatic amine and the hydroxyl group, or as a tridentate N,N,O-donor involving both amines and the hydroxyl group. The aromatic amine could also participate in coordination, leading to more complex structures.
Metal complexes of amino alcohols have shown catalytic activity in various organic transformations, including oxidation and reduction reactions. scirp.orgresearchgate.net For example, copper complexes with amino alcohol ligands have been studied for their catalytic activity in oxidation reactions. The specific steric and electronic environment provided by the ligand around the metal center can influence the selectivity and efficiency of the catalytic process. The presence of the nitroaromatic moiety in this compound could also impart unique electronic properties to the metal center, potentially leading to novel catalytic activities.
Table 2: Potential Catalytic Applications of Metal Complexes of this compound
| Metal Ion | Potential Catalytic Reaction |
| Copper(II) | Oxidation of alcohols and phenols |
| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium(I) | Asymmetric hydrogenation |
| Ruthenium(II) | Transfer hydrogenation |
Role in the Synthesis of Advanced Functional Materials
The multiple reactive functional groups of this compound make it a promising monomer or building block for the synthesis of a variety of advanced functional materials.
The presence of both primary amine and hydroxyl groups allows this compound to act as a bifunctional monomer in polymerization reactions. polysciences.com For example, it can react with diisocyanates to form polyurethanes, or with dicarboxylic acids or their derivatives to form polyamides or polyesters. The resulting polymers would have pendant nitroaniline groups, which could be further functionalized.
The molecule can also be used as a cross-linking agent to create three-dimensional polymer networks. The multiple reactive sites can form covalent bonds with different polymer chains, leading to materials with enhanced mechanical and thermal properties. For instance, it could be used to cross-link epoxy resins through the reaction of its amino groups with the epoxide rings. researchgate.net
The ability to directly polymerize functional monomers is a key strategy in materials science for creating polymers with specific properties. cmu.edu
Nitroaromatic compounds are known to have interesting photophysical properties, including the ability to undergo photoinduced electron transfer and, in some cases, photodissociation. rsc.org The incorporation of the this compound moiety into a polymer backbone or as a pendant group could lead to the development of photoactive materials. These materials could find applications in areas such as optical data storage, photolithography, or as photo-responsive materials.
Aniline and its derivatives are the precursors to polyaniline, one of the most studied conducting polymers. mdpi.com The aniline moiety in this compound could potentially be electropolymerized to form an electroactive polymer. conicet.gov.aryoutube.com The resulting polymer would be functionalized with nitro and propanolamine groups, which could modulate its electronic properties and processability. Electroactive polymers have a wide range of applications, including in sensors, actuators, and as antistatic coatings. wikipedia.orgrsc.org
Chemo-sensing Applications (e.g., as a recognition unit for specific analytes)
The design of chemosensors for the selective detection of specific analytes is a rapidly growing field of research. The structure of this compound contains several features that make it a promising candidate as a recognition unit in a chemosensor.
The nitroaniline moiety is known to interact with various analytes through hydrogen bonding and π-π stacking interactions. Chemosensors based on nitroaniline derivatives have been developed for the detection of various species, including metal ions and anions. osti.govresearchgate.netacs.org The amino and hydroxyl groups on the propanolamine side chain can also act as binding sites for specific analytes. rsc.orgresearchgate.netembrapa.br
For example, the molecule could be used to develop a colorimetric or fluorescent sensor. Upon binding of a target analyte, the electronic properties of the nitroaromatic chromophore could be perturbed, leading to a change in its absorption or emission spectrum. The selectivity of the sensor could be tuned by modifying the structure of the molecule to create a binding pocket that is complementary to the target analyte.
Table 3: Potential Analytes for Chemosensing by this compound
| Analyte Class | Potential Detection Mechanism |
| Metal Ions (e.g., Cu2+, Fe3+) | Coordination with amino and hydroxyl groups leading to a color change. |
| Anions (e.g., F-, CN-) | Hydrogen bonding with NH groups leading to a change in fluorescence. |
| Explosives (e.g., TNT) | π-π stacking interactions with the nitroaromatic ring leading to fluorescence quenching. |
| Aldehydes | Reaction with the primary amine to form an imine, causing a colorimetric response. mdpi.com |
The development of sensors for nitroanilines themselves is also an active area of research due to their toxicity. nih.govnih.gov
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules like 3-{3-amino-4-nitroanilino}-1-propanol is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. nih.govyoutube.comyoutube.com This paradigm shift offers enhanced safety, better reproducibility, and improved scalability. nih.govyoutube.com Automated flow chemistry platforms, which combine the advantages of continuous processing with robotic handling and real-time analysis, are set to revolutionize the synthesis and optimization of such compounds. nih.govrsc.org
The modular nature of flow chemistry allows for the sequential execution of multiple reaction steps without the need for intermediate isolation and purification, significantly shortening synthesis times. youtube.com For the synthesis of this compound, a potential multi-step flow process could be envisioned, starting from readily available precursors. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can lead to higher yields and selectivities, minimizing the formation of impurities. youtube.com
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better heat dissipation |
| Reproducibility | Can be variable | High |
A comparative table of batch versus flow synthesis highlights the potential advantages for producing this compound.
Application of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of chemical research. nih.govjetir.org These powerful computational tools can analyze vast datasets of chemical reactions and molecular structures to predict the properties of new compounds and devise optimal synthetic pathways. researchgate.netresearchgate.net For this compound, AI algorithms could be employed to explore its potential applications by predicting its interaction with various biological targets or its material properties.
Furthermore, retrosynthesis software, powered by machine learning, can propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist. nih.gov These programs learn from the wealth of published chemical literature to suggest disconnections and precursor materials. researchgate.net This data-driven approach can accelerate the discovery of more sustainable and cost-effective methods for the synthesis of this compound and its derivatives. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Property Prediction | Forecasting of physicochemical properties, potential bioactivity, and material characteristics. |
| Retrosynthesis | Generation of novel and optimized synthetic routes. |
| Reaction Optimization | Prediction of optimal reaction conditions (temperature, catalyst, solvent) for higher yields. |
| Automated Synthesis | Integration with robotic platforms for autonomous discovery and synthesis of new derivatives. rsc.org |
This table outlines the potential applications of AI and machine learning in the research and development of this compound.
Exploration of Bio-orthogonal Reactions for Selective Labeling (non-clinical context)
Bio-orthogonal chemistry refers to chemical reactions that can occur within a complex chemical environment without interfering with native functional groups. nih.govnih.gov While often applied in living systems, the principles of bio-orthogonal reactions are highly relevant for selective labeling and modification of molecules in a non-clinical context. The unique functional groups of this compound, such as the primary amine and the nitro group, could serve as handles for highly selective chemical transformations.
For instance, the primary amino group could be selectively targeted for ligation with a probe molecule, enabling its detection or immobilization on a surface. The nitro group, on the other hand, could potentially be reduced to an amine under specific conditions, providing another orthogonal handle for further functionalization. This approach could be valuable in materials science for creating well-defined molecular architectures or in analytical chemistry for developing sensitive detection methods.
Development of Robust and Recyclable Catalytic Systems for its Synthesis
The synthesis of this compound likely involves catalytic steps, such as the reduction of a nitro group to an amine. researchgate.netresearchgate.net The development of robust and recyclable catalytic systems is a key aspect of sustainable chemistry. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netdntb.gov.ua
Recent research has focused on supporting metal nanoparticles (e.g., platinum, palladium) on materials like halloysite (B83129) nanotubes or activated carbon to create highly efficient and recyclable catalysts for nitroarene hydrogenation. researchgate.netacs.org The application of such catalysts to the synthesis of precursors for this compound could significantly improve the environmental footprint of the process.
| Catalyst System | Key Advantages | Potential Application in Synthesis |
| Platinum on Halloysite Nanotubes | High recyclability (up to 15 cycles reported) researchgate.net | Reduction of a nitroaromatic precursor. |
| Palladium on Alumina | High activity and selectivity at elevated temperatures. acs.org | Hydrogenation of a nitro group in the synthesis of the aniline (B41778) moiety. |
| Cobalt/Copper Ferrite Nanoparticles | Magnetic recoverability, can be used multiple times. researchgate.net | Reduction of nitroanilines. |
This table presents examples of robust and recyclable catalytic systems that could be adapted for the synthesis of this compound precursors.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding the kinetics and mechanisms of chemical reactions is crucial for their optimization. Advanced spectroscopic techniques that allow for in-situ monitoring provide real-time insights into the reaction progress. numberanalytics.comspectroscopyonline.com Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction unfolds. spectroscopyonline.comrsc.org
For the synthesis of this compound, in-situ spectroscopy could be employed to monitor key transformations, such as the formation of the aniline derivative or the coupling with the propanolamine (B44665) side chain. This would enable precise control over the reaction, leading to improved yields and a better understanding of the underlying reaction mechanism. researchgate.net The integration of these analytical techniques into automated flow chemistry platforms can create a powerful system for autonomous reaction optimization. spectroscopyonline.com
| Spectroscopic Technique | Information Obtained | Relevance to Synthesis |
| ATR-FTIR | Changes in functional groups, concentration profiles of reactants and products. rsc.org | Real-time monitoring of bond formation and cleavage. |
| Raman Spectroscopy | Vibrational modes of molecules, complementary to FTIR. | Monitoring of reactions in aqueous media and for symmetric bonds. |
| Ultrafast Spectroscopy | Observation of short-lived intermediates and reaction dynamics on the femtosecond timescale. spectroscopyonline.com | Elucidation of complex reaction mechanisms. |
This table summarizes advanced spectroscopic techniques and their potential application in monitoring the synthesis of this compound.
Q & A
Q. What synthetic strategies are recommended for preparing 3-{3-amino-4-nitroanilino}-1-propanol in academic laboratories?
Methodological Answer: Synthesis typically involves coupling 3-amino-4-nitroaniline with 1-propanol derivatives. A nucleophilic substitution reaction can be employed, where the amino group of 3-amino-4-nitroaniline reacts with a halogenated propanol intermediate (e.g., 3-chloro-1-propanol). Alternatively, reductive amination using a propanol-aldehyde intermediate and catalytic hydrogenation may be suitable. Purification requires column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization. Reaction progress should be monitored via TLC and confirmed by -NMR and FT-IR to verify the formation of the anilino bond and retention of the nitro group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., -NH stretch ~3300 cm, -NO asymmetric stretch ~1520 cm) .
- -NMR : Confirm proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, propanol -CH-OH at δ 3.5–4.0 ppm).
- Mass Spectrometry (ESI/MS) : Validate molecular weight (e.g., [M+H] peak at m/z corresponding to CHNO).
- UV-Vis : Assess electronic transitions (e.g., nitro group absorption ~270–300 nm) .
Q. How should researchers ensure the compound’s stability during storage?
Methodological Answer: Store at -20°C in amber vials under inert gas (N or Ar) to prevent oxidation of the amino group and nitro group degradation. Avoid exposure to moisture, as hydrolysis of the anilino bond may occur. Stability should be periodically verified via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., vapor pressure) be resolved?
Methodological Answer: Conflicting vapor pressure measurements (e.g., static vs. transpiration methods) require cross-validation using multiple techniques. For example:
- Ebulliometry : Measure boiling points at varied pressures.
- Transpiration : Use carrier gas to collect vaporized compound at controlled temperatures.
- Thermogravimetric Analysis (TGA) : Assess mass loss under isothermal conditions.
Compare results with literature data (e.g., SciFinder-derived boiling points) and apply the Clarke-Glew equation for temperature extrapolation. Discrepancies often arise from impurities or method-specific errors; thus, purity must be confirmed via GC-MS prior to measurements .
Q. What computational approaches model the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), elucidating electron-withdrawing effects of the nitro group.
- Molecular Dynamics (MD) : Simulate solvation behavior in polar solvents (e.g., water, ethanol) to predict solubility and aggregation tendencies.
- QSPR Models : Correlate structural descriptors (e.g., Hammett σ values) with experimental properties like pKa or reactivity .
Q. How does the nitro group influence catalytic hydrogenation pathways?
Methodological Answer: The nitro group (-NO) acts as an electron-withdrawing group, directing hydrogenation regioselectivity. In Pd/C-catalyzed hydrogenation:
- Step 1 : Reduce -NO to -NH under mild H pressure (1–3 atm, 25–50°C).
- Step 2 : Optimize conditions (e.g., higher H pressure, elevated temperature) to hydrogenate the propanol backbone if required.
Monitor intermediates via in situ FT-IR to avoid over-reduction. Competitive adsorption studies (e.g., using DRIFTS) can clarify catalyst-substrate interactions .
Q. What strategies are used to study structure-activity relationships (SAR) for biological applications?
Methodological Answer:
- Microbial Assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC/MBC endpoints).
- Enzymatic Inhibition : Screen for interactions with oxidoreductases (e.g., cytochrome P450) via fluorometric assays.
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies to identify critical residues.
- Metabolic Profiling : Use -labeled analogs (synthesized via methods in ) to track uptake and degradation in cell cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
